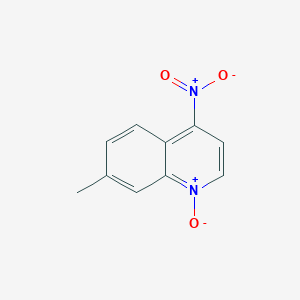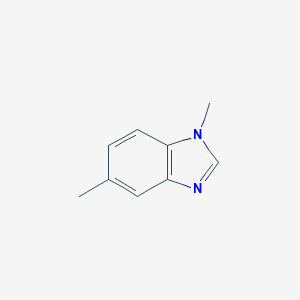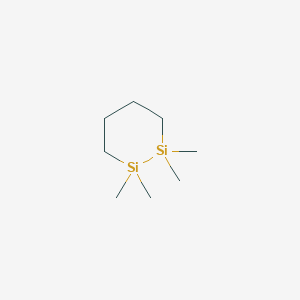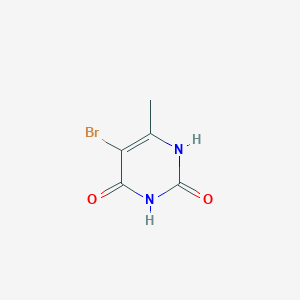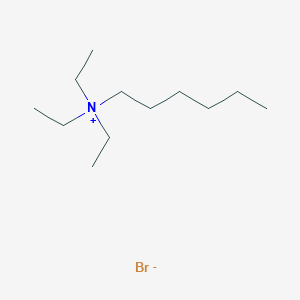
Triethylhexylammonium bromide
Descripción general
Descripción
Triethylhexylammonium bromide (TEHA-Br) is a quaternary ammonium salt that has been used in a wide range of scientific research applications. TEHA-Br is a colorless, odorless, and water-soluble compound that is stable in a variety of pH and temperature ranges. It is commonly used as a surfactant, an ion-pairing reagent, and a solubilizing agent. TEHA-Br has been studied extensively in the fields of biochemistry, physiology, and molecular biology due to its unique properties.
Aplicaciones Científicas De Investigación
Surfactant Properties and Micelle Formation :
- Lianos and Zana (1982) studied tetradecyltrialkylammonium bromides, including variants like triethylhexylammonium bromide, focusing on their micelle formation and surfactant properties using fluorescent probes. They found that the surfactant aggregation number in micellar solutions decreases with increasing head group size, which affects the microviscosity of the micelle interior (Lianos & Zana, 1982).
Modification of Membrane Properties :
- Moore et al. (2005) utilized this compound in modifying Nafion® membranes. This alteration aimed to create more stable membranes with larger pore structures and a less acidic environment, improving their biocompatibility for entrapping dehydrogenase enzymes (Moore, Hackman, Brennan, & Minteer, 2005).
Impact on Protein Stability and Activity :
- A study by Satish et al. (2017) explored the effect of this compound on the thermal unfolding/refolding of bovine serum albumin. They discovered that this compound assists in the better refolding of thermally denatured proteins and stabilizes them depending on its concentration (Satish, Millan, Bera, Mohapatra, & Sahoo, 2017).
Lubricant Additive :
- In a study on lubricating properties, Wang et al. (2017) found that this compound exhibits remarkable lubricating properties as a water-based lubricant additive. It provides a non-corrosive environment and forms a protective film on contact surfaces (Wang, Yu, Ma, Huang, Cai, Zhou, & Liu, 2017).
Safety and Hazards
Triethylhexylammonium bromide can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mecanismo De Acción
Target of Action
Triethylhexylammonium bromide is an ammonium-based ionic liquid . Its primary target is bovine serum albumin (BSA), a protein found in cow’s blood . BSA has a variety of functions, including the transport of various substances through the blood.
Mode of Action
This compound interacts with BSA by affecting its thermal unfolding and refolding . The hydrophobicity of the ionic liquid is crucial in this refolding phenomenon . A more hydrophobic ionic liquid, like this compound, shows better refolding of thermally denatured BSA . This interaction and the resulting changes are dependent on the concentration of the ionic liquid .
Biochemical Pathways
It is known that it impacts the thermal unfolding and refolding of bsa . This could potentially affect any biochemical pathways in which BSA is involved.
Result of Action
The interaction of this compound with BSA results in the refolding of thermally denatured BSA . This suggests that the ionic liquid could potentially be used to stabilize proteins at higher temperatures .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions. Its ability to refold thermally denatured BSA suggests that it could potentially be used in high-temperature environments . The stabilization effect is found to be dependent on the concentration of the ionic liquid , indicating that the compound’s action, efficacy, and stability could be influenced by its concentration in the environment.
Propiedades
IUPAC Name |
triethyl(hexyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWZSHBMUXXTGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CC)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445470 | |
| Record name | Hexyltriethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-71-2 | |
| Record name | Hexyltriethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylhexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethylhexylammonium Bromide contribute to the hydrophobicity of silica xerogels?
A: this compound acts as a noncovalent template during the sol-gel synthesis of silica xerogels [, ]. This C6 surfactant promotes condensation reactions, leading to a higher proportion of siloxane groups (Q4 species) in the silica matrix []. These siloxane groups are less susceptible to water attack, resulting in enhanced structural integrity and hydrophobicity of the xerogel [].
Q2: What is the impact of this compound on the hydrothermal stability of silica membranes?
A: Incorporating this compound into silica membranes during synthesis significantly improves their hydrothermal stability []. This improvement is attributed to the formation of a hybrid molecular sieve silica (MSS) structure, which exhibits a high concentration of organophilic functional groups and alkoxides []. These components contribute to the membrane's resilience against hydro treatment, preserving its gas separation capabilities and energy of mobility even after prolonged exposure to high humidity []. In contrast, non-templated silica membranes, with a higher proportion of hydrophilic silanol groups, experience structural degradation and decreased performance under similar conditions [].
Q3: Has this compound been explored in biological applications, and if so, what are the key findings?
A: Yes, research has explored the interaction of this compound with bovine serum albumin (BSA) []. Studies using spectroscopic techniques and molecular dynamics simulations revealed that this compound, due to its hydrophobic nature, can influence the thermal unfolding and refolding process of BSA []. Notably, the presence of this compound was found to stabilize thermally denatured BSA, with the degree of stabilization being dependent on the concentration of the compound []. These findings highlight the potential of this compound in influencing protein stability and function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







